molecular formula C42H37Cl4N3 B1217272 2-(Bis(4-chlorophenyl)methyl)-N4-(3-(bis(4-chlorophenyl)methyl)-4-(dimethylamino)phenyl)-N1,N1-dimethylbenzene-1,4-diamine CAS No. 99123-36-1

2-(Bis(4-chlorophenyl)methyl)-N4-(3-(bis(4-chlorophenyl)methyl)-4-(dimethylamino)phenyl)-N1,N1-dimethylbenzene-1,4-diamine

Cat. No.: B1217272
CAS No.: 99123-36-1
M. Wt: 725.6 g/mol
InChI Key: BGFTWECWAICPDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Bis(4-chlorophenyl)methyl)-N4-(3-(bis(4-chlorophenyl)methyl)-4-(dimethylamino)phenyl)-N1,N1-dimethylbenzene-1,4-diamine is a complex organic compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its intricate molecular structure, which includes multiple chlorophenyl groups and a dimethylamino group, contributing to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bis(4-chlorophenyl)methyl)-N4-(3-(bis(4-chlorophenyl)methyl)-4-(dimethylamino)phenyl)-N1,N1-dimethylbenzene-1,4-diamine involves multiple steps, typically starting with the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pressure, and pH to ensure the desired product’s formation. Common reagents used in the synthesis include chlorobenzene derivatives, amines, and catalysts to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The industrial methods focus on optimizing yield and purity while minimizing waste and energy consumption. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to monitor the reaction progress and ensure the final product’s quality.

Chemical Reactions Analysis

Types of Reactions

2-(Bis(4-chlorophenyl)methyl)-N4-(3-(bis(4-chlorophenyl)methyl)-4-(dimethylamino)phenyl)-N1,N1-dimethylbenzene-1,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions and amines are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine compounds.

Scientific Research Applications

2-(Bis(4-chlorophenyl)methyl)-N4-(3-(bis(4-chlorophenyl)methyl)-4-(dimethylamino)phenyl)-N1,N1-dimethylbenzene-1,4-diamine has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties and potential use in drug development.

    Industry: Utilized in the production of dyes, pigments, and polymers.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways. Its mechanism of action often involves binding to specific receptors or enzymes, leading to changes in cellular processes. The presence of multiple functional groups allows it to interact with different biological molecules, making it a versatile compound in research and therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    1,4-Benzenediamine derivatives: Compounds with similar core structures but different substituents.

    Chlorophenyl compounds: Molecules containing chlorophenyl groups with varying functional groups.

Uniqueness

2-(Bis(4-chlorophenyl)methyl)-N4-(3-(bis(4-chlorophenyl)methyl)-4-(dimethylamino)phenyl)-N1,N1-dimethylbenzene-1,4-diamine is unique due to its combination of chlorophenyl and dimethylamino groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar molecules.

Properties

IUPAC Name

2-[bis(4-chlorophenyl)methyl]-4-N-[3-[bis(4-chlorophenyl)methyl]-4-(dimethylamino)phenyl]-1-N,1-N-dimethylbenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H37Cl4N3/c1-48(2)39-23-21-35(25-37(39)41(27-5-13-31(43)14-6-27)28-7-15-32(44)16-8-28)47-36-22-24-40(49(3)4)38(26-36)42(29-9-17-33(45)18-10-29)30-11-19-34(46)20-12-30/h5-26,41-42,47H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGFTWECWAICPDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)NC2=CC(=C(C=C2)N(C)C)C(C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl)C(C5=CC=C(C=C5)Cl)C6=CC=C(C=C6)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H37Cl4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60912857
Record name 2-[Bis(4-chlorophenyl)methyl]-N~4~-{3-[bis(4-chlorophenyl)methyl]-4-(dimethylamino)phenyl}-N~1~,N~1~-dimethylbenzene-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60912857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

725.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99123-36-1
Record name Bis(3-bis(4-chlorophenyl)methyl-4-dimethylaminophenyl)amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099123361
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[Bis(4-chlorophenyl)methyl]-N~4~-{3-[bis(4-chlorophenyl)methyl]-4-(dimethylamino)phenyl}-N~1~,N~1~-dimethylbenzene-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60912857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.